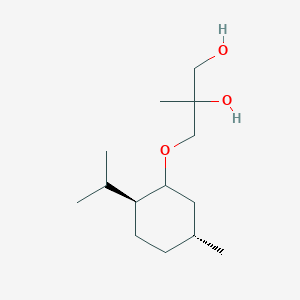

3-(L-Menthoxy)-2-methylpropane-1,2-diol

Übersicht

Beschreibung

3-(L-Menthoxy)-2-methylpropane-1,2-diol is a synthetic derivative of menthol, known for its cooling properties. It is commonly used in various cosmetic and pharmaceutical products to provide a cooling sensation on the skin and mucous membranes . This compound is also referred to as Cooling Agent 10, a tradename by Takasago .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(L-Menthoxy)-2-methylpropane-1,2-diol typically involves the reaction of menthol with 3-hydroxy-2-methyl-1,2-epoxypropane. The reaction is carried out at reflux temperature for 7-8 hours using solvents such as tetrahydrofuran (THF), toluene, and xylene. An anion-exchange resin, such as PhCH2N+Me3OH-, is used as a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound involves adding L-menthol to a 1,2-epoxy-3-halogenopropane in an organic solvent in the presence of a Lewis acid. This produces a 1-halogeno-3-L-menthoxypropan-2-ol intermediate, which is then reacted with an alkali metal salt of an aliphatic carboxylic acid and subsequently hydrolyzed to yield the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(L-Menthoxy)-2-methylpropane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acids are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-(L-Menthoxy)-2-methylpropane-1,2-diol has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a cooling agent in various chemical processes.

Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.

Medicine: Incorporated into pharmaceutical formulations for its cooling and soothing properties.

Industry: Utilized in the production of cosmetics, personal care products, and other consumer goods.

Wirkmechanismus

The cooling effect of 3-(L-Menthoxy)-2-methylpropane-1,2-diol is primarily due to its activation of the cold-sensitive TRPM8 receptors in the skin. This activation leads to a sensation of coolness by inhibiting calcium ion (Ca++) currents in neuronal membranes. Additionally, the compound may exert analgesic properties through kappa-opioid receptor agonism .

Vergleich Mit ähnlichen Verbindungen

Menthol: The parent compound, known for its strong cooling effect and distinct minty odor.

Menthoxypropanediol: Another derivative of menthol with similar cooling properties but different chemical structure.

Uniqueness: 3-(L-Menthoxy)-2-methylpropane-1,2-diol is unique due to its specific molecular structure, which provides a cooling sensation without the strong odor associated with menthol. This makes it particularly suitable for use in odor-sensitive applications such as cosmetics and pharmaceuticals .

Biologische Aktivität

3-(L-Menthoxy)-2-methylpropane-1,2-diol, also known by its CAS number 195863-84-4, is a menthane monoterpenoid derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyclohexane ring and hydroxyl functional groups that may contribute to its biological properties. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C14H28O3

- Molecular Weight : 244.37 g/mol

- IUPAC Name : 2-methyl-3-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}propane-1,2-diol

- CAS Number : 195863-84-4

TRPM8 Modulation

Research indicates that this compound acts as a modulator of the TRPM8 (transient receptor potential cation channel subfamily M member 8) receptor. This receptor is known for its role in mediating cold sensations and has implications in pain management and thermoregulation. Studies have shown that compounds interacting with TRPM8 can exhibit insect repellency and therapeutic efficacy in various conditions, including antitumor therapies targeting prostate cancer .

Antitumor Activity

The compound has been noted for its potential antitumor effects. In vitro studies suggest that it may inhibit the proliferation of certain cancer cell lines, although specific mechanisms remain to be elucidated. The modulation of TRPM8 may play a role in this activity, as TRPM8 has been implicated in cancer cell signaling pathways .

Study on Antitumor Effects

A study published in Cancer Research explored the effects of TRPM8 modulators on prostate cancer cells. The findings indicated that compounds similar to this compound could reduce tumor growth by inducing apoptosis in cancer cells. The study highlighted the importance of further exploration into menthane derivatives as potential therapeutic agents .

Insect Repellency

Another research investigation focused on the insect-repellent properties of menthane derivatives, including this compound. The results demonstrated significant repellency against common pest species, suggesting applications in agricultural settings and pest control formulations .

Cosmetic and Pharmaceutical Uses

Due to its cooling properties and skin-friendly profile, this compound is being investigated for use in cosmetics and topical formulations. Its ability to provide a cooling sensation makes it an attractive ingredient for products aimed at soothing skin irritations or enhancing sensory experiences in personal care products .

Summary Table of Biological Activities

| Activity | Mechanism | Relevance |

|---|---|---|

| TRPM8 Modulation | Interaction with cold-sensing receptors | Pain relief, thermoregulation |

| Antitumor Effects | Induction of apoptosis in cancer cells | Potential cancer therapy |

| Insect Repellency | Behavioral deterrent for pests | Applications in pest control |

| Cosmetic Applications | Cooling effect on skin | Enhances user experience in formulations |

Eigenschaften

IUPAC Name |

2-methyl-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-10(2)12-6-5-11(3)7-13(12)17-9-14(4,16)8-15/h10-13,15-16H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNCWOPROFTLGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OCC(C)(CO)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

124.00 °C. @ 0.40 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | 3-(L-Menthoxy)-2-methylpropane-1,2-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Details | The Good Scents Company Information System | |

| Record name | 3-(L-Menthoxy)-2-methylpropane-1,2-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

195863-84-4 | |

| Record name | 3-(L-Menthoxy)-2-methylpropane-1,2-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.